molecular formula C8H9ClN2O3 B13560360 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine

Cat. No.: B13560360
M. Wt: 216.62 g/mol
InChI Key: VDTMQGQLVUAHHN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine typically involves the nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)ethan-1-amine: Similar structure but with a methyl group instead of a nitro group.

    2-(4-Chloro-2-fluorophenoxy)ethan-1-amine: Contains a fluorine atom instead of a nitro group.

    2-(4-Chloro-2-nitrophenyl)ethan-1-amine: Similar structure but lacks the ether linkage.

Uniqueness

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenoxy)ethanamine

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,3-4,10H2

InChI Key

VDTMQGQLVUAHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCN

Origin of Product

United States

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